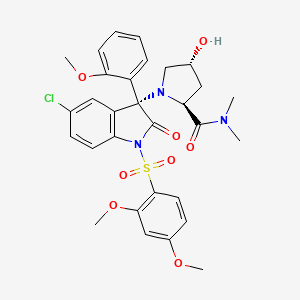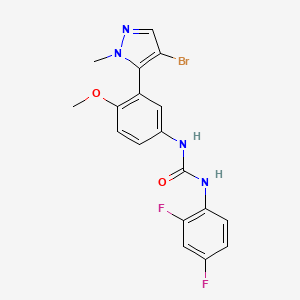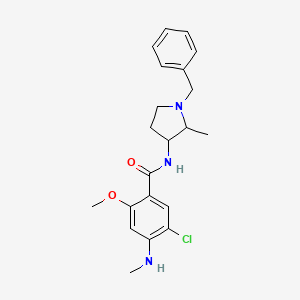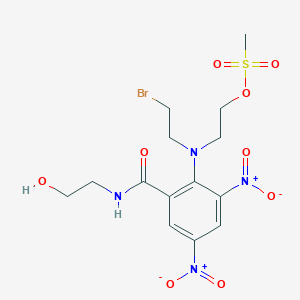
Pridefine
Overview
Description
Pridefine, also known by its IUPAC name 3-(Diphenylmethylidene)-1-ethylpyrrolidine, is a compound that was investigated as an antidepressant in the late 1970s and early 1980s. It acts as a balanced reuptake inhibitor of serotonin, dopamine, and norepinephrine, and also has some weak releasing activity . Despite its promising pharmacological profile, this compound was never marketed.
Preparation Methods
The synthetic route for Pridefine involves the reaction of 1-ethylpyrrolidine with benzophenone under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity. Industrial production methods would likely involve optimization of these conditions to scale up the synthesis while maintaining product quality .
Chemical Reactions Analysis
Pridefine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: this compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Scientific Research Applications
Chemistry: As a reuptake inhibitor, it has been used in studies to understand the mechanisms of neurotransmitter regulation.
Biology: Its effects on biogenic amines in the brain have made it a subject of interest in neuropharmacology research.
Mechanism of Action
Pridefine exerts its effects by inhibiting the reuptake of serotonin, dopamine, and norepinephrine, thereby increasing the levels of these neurotransmitters in the synaptic cleft. This action is believed to contribute to its antidepressant effects. The molecular targets include the serotonin transporter, dopamine transporter, and norepinephrine transporter .
Comparison with Similar Compounds
Pridefine is unique in its balanced inhibition of serotonin, dopamine, and norepinephrine reuptake. Similar compounds include:
Desoxypipradrol: Primarily a dopamine reuptake inhibitor.
Diphenylprolinol: A norepinephrine-dopamine reuptake inhibitor.
Etifelmine: A norepinephrine reuptake inhibitor.
Pipradrol: A stimulant with similar reuptake inhibition properties.
Piroheptine: A serotonin-norepinephrine reuptake inhibitor. This compound’s balanced reuptake inhibition and weak releasing activity distinguish it from these compounds.
Properties
CAS No. |
5370-41-2 |
|---|---|
Molecular Formula |
C19H21N |
Molecular Weight |
263.4 g/mol |
IUPAC Name |
3-benzhydrylidene-1-ethylpyrrolidine |
InChI |
InChI=1S/C19H21N/c1-2-20-14-13-18(15-20)19(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12H,2,13-15H2,1H3 |
InChI Key |
BJUHVJHOJBHLJS-UHFFFAOYSA-N |
SMILES |
CCN1CCC(=C(C2=CC=CC=C2)C3=CC=CC=C3)C1 |
Canonical SMILES |
CCN1CCC(=C(C2=CC=CC=C2)C3=CC=CC=C3)C1 |
Appearance |
Solid powder |
Key on ui other cas no. |
5370-41-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-(diphenylmethylene)-1-ethylpyrrolidine AHR 1118 pridefine |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![(1R,9R,10S,12R,13S,14R,16S)-13-ethyl-8-methyl-15-propyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate](/img/structure/B1678032.png)

